Product packaging for S-Methylcaptopril(Cat. No.:CAS No. 78636-29-0)

S-Methylcaptopril

Cat. No.: B1196898
CAS No.: 78636-29-0
M. Wt: 231.31 g/mol
InChI Key: QIAJJGXZCRBHQT-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Methylcaptopril is a primary methylated metabolite of the antihypertensive drug captopril, first demonstrated in the urine of patients undergoing chronic captopril therapy . Its formation is catalyzed by the enzyme alkyl thiol methyltransferase . Recent research has identified METTL7B as the specific human enzyme responsible for this S-methylation reaction . This metabolite is a major excretion product; in human studies, urinary excretion of this compound was measured at 0.66 mg in the 0-3 hour period following a 100 mg oral dose of captopril . The study of this compound is crucial for pharmaceutical and metabolic research, providing insights into the metabolic pathways and disposition of captopril . Investigating this metabolite helps researchers understand interspecies differences in drug metabolism, the kinetics of metabolic pathways, and the function of thiol methyltransferase enzymes . This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3S B1196898 S-Methylcaptopril CAS No. 78636-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78636-29-0

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-methylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3S/c1-7(6-15-2)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t7-,8+/m1/s1

InChI Key

QIAJJGXZCRBHQT-SFYZADRCSA-N

SMILES

CC(CSC)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CSC)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(CSC)C(=O)N1CCCC1C(=O)O

Synonyms

S-methylcaptopril
S-methylcaptopril sodium salt, (L-Pro)-(S)-isome

Origin of Product

United States

Enzymology of S Methylcaptopril Formation

Identification and Characterization of Captopril (B1668294) Thiol Methyltransferase Activity

The enzymatic activity responsible for the S-methylation of captopril has been identified and characterized across various biological matrices, providing insights into its kinetic properties and distribution.

A methyltransferase enzyme capable of S-methylation of captopril has been demonstrated in human red blood cells (RBCs). nih.gov Kinetic analysis in human RBCs revealed an apparent Michaelis-Menten constant (Km) for captopril of 0.5 mM, with a maximum velocity (Vmax) of 0.391 pmoles of S-methylcaptopril per mg protein per minute. nih.gov Interestingly, this compound itself has been observed to inhibit its own formation, exhibiting a Ki value of 5.81 mM. nih.gov

The enzyme responsible for this activity, historically referred to as thiol methyltransferase (TMT, EC 2.1.1.9), exhibits broad substrate specificity towards various thiol-containing compounds, including captopril, D-penicillamine, and 2-mercaptoethanol (B42355). guidetopharmacology.orgguidetopharmacology.org Studies on human liver microsomal TMT using 2-mercaptoethanol as a substrate have shown biphasic substrate kinetics, characterized by two apparent Km values (9 µM and 20 mM). guidetopharmacology.org This biphasic behavior suggested the presence of multiple forms of thiol methyltransferase enzymes or distinct enzymatic activities. guidetopharmacology.org Specifically, methyltransferase-like protein 7B (METTL7B) has been shown to methylate compounds possessing a sterically unhindered aliphatic thiol functional group, utilizing S-adenosyl-L-methionine (AdoMet) as the methyl donor and demonstrating classic Michaelis-Menten kinetics. bioregistry.ionih.govctdbase.org

Captopril thiol methyltransferase activity has been detected in human red blood cells. nih.gov In rat tissues, this activity was found to be widely distributed, with the highest levels observed in the liver, followed by heart, spleen, lung, kidney, and significantly lower activity in rat red blood cells. nih.gov Subcellular localization studies in rat liver indicated that the enzyme responsible for captopril methylation is primarily microsomal. nih.gov

Further investigations in human tissues revealed that captopril methylation occurs in the microsomal fractions of the liver, kidney, and intestinal mucosa. nih.gov The hepatic methyltransferase activity was notably higher (mean ± SD: 477 ± 204 pmol/min per mg) compared to renal and intestinal activities, which were approximately 3 and 8 times lower, respectively. nih.gov This suggests that the liver is the predominant site for captopril methylation, with the kidney contributing substantially and the intestine playing a minor role. nih.gov this compound has been detected in all examined rat tissues 30 minutes post-dose, with the highest concentrations in the liver and kidney (1.05 micrograms/g), followed by plasma, lung, heart, spleen, and blood cells. uni.lu

Historically, TMT activity was also found to be highest in the intestinal mucosa, suggesting a role in the detoxification of hydrogen sulfide. guidetopharmacology.org Recent studies have confirmed that METTL7B is an endoplasmic reticulum-associated protein, and both METTL7A and METTL7B are localized to human liver microsomes, with lower levels detected in the cytosolic fraction. metabolomicsworkbench.orgmims.com The expression of TMT1B (METTL7B) is largely restricted to the heart, liver, and colon, whereas TMT1A (METTL7A) is ubiquitously expressed. uni.lu

Table 1: Tissue Distribution of Captopril Methyltransferase Activity (Human Microsomal Fraction)

Tissue (Human)Mean Vmax (pmol/min per mg protein) nih.govMean Km (mM) nih.govRelative Activity (compared to Liver)
Liver697 ± 2195.2 ± 2.31.0 (Primary Site)
Renal Cortex456 ± 1204.3 ± 1.7~0.65 (Substantial Contribution)
Renal Medulla264 ± 774.1 ± 1.5~0.38
Ileum Mucosa101 ± 285.3 ± 2.0~0.14 (Minor Role)

Substrate Specificity and Kinetic Analysis of Methylation

Molecular and Genetic Elucidation of Relevant Methyltransferases

Recent advancements have led to the identification of specific enzymes responsible for captopril S-methylation, clarifying the molecular basis of this metabolic process.

Methyltransferase-like protein 7B (METTL7B) has been identified as an alkyl thiol methyltransferase, exhibiting biochemical properties and substrate specificity similar to the previously characterized putative TMT. metabolomicsworkbench.orgmims.comfishersci.ca Furthermore, methyltransferase-like protein 7A (METTL7A), a related member of the METTL7 family, has also been confirmed as a SAM-dependent thiol methyltransferase. metabolomicsworkbench.orgmims.com

Historically, thiol methyltransferase (TMT, EC 2.1.1.9) was broadly described as a membrane-bound enzyme with wide specificity for thiol-containing compounds. guidetopharmacology.orgguidetopharmacology.orgmetabolomicsworkbench.orgmims.com Another well-characterized human drug-metabolizing methyltransferase is thiopurine methyltransferase (TPMT, EC 2.1.1.67), which is distinct from TMT and specifically catalyzes the S-methylation of thiopurines and thiopyrimidines without sharing substrates with TMT. guidetopharmacology.orgguidetopharmacology.orgmetabolomicsworkbench.orgmims.com While other methyltransferases like catechol-O-methyltransferase (COMT) and thioether methyltransferase (TEMT, EC 2.1.1.96) exist, the focus for captopril's thiol conjugation has primarily centered on TMT-like activities. guidetopharmacology.orgguidetopharmacology.org The biphasic kinetics observed for TMT activity with certain substrates, which initially hinted at multiple enzymes, are now largely explained by the distinct yet complementary roles of METTL7A and METTL7B. guidetopharmacology.org The human genome is estimated to encode over 200 methyltransferase genes, indicating a vast landscape of methylation enzymes, many of which remain to be fully characterized. guidetopharmacology.orguni.lu

Role of Methyltransferase-Like Protein 7A (METTL7A) and Methyltransferase-Like Protein 7B (METTL7B) in Captopril S-Methylation

Cofactor Dependence and Regulatory Mechanisms of S-Methylation

S-methylation reactions, including the formation of this compound, are primarily dependent on S-adenosyl-L-methionine (AdoMet or SAM) as the universal methyl-donor co-substrate. guidetopharmacology.orgbioregistry.ionih.govctdbase.orgmetabolomicsworkbench.orgmims.comfishersci.ca Both METTL7A and METTL7B are confirmed to be SAM-dependent thiol methyltransferases. bioregistry.ioctdbase.orgmetabolomicsworkbench.orgmims.com

Regulatory mechanisms influencing S-methylation include product inhibition, as observed with this compound inhibiting its own formation. nih.gov Genetic factors also play a significant role, with the heritability of red blood cell membrane TMT activity estimated to be approximately 0.98, suggesting strong genetic control over enzyme levels. Genetic polymorphisms in methyltransferase enzymes, such as TPMT, are known to influence individual differences in drug metabolism and toxicity, highlighting the broader impact of inherited variations on methylation pathways. guidetopharmacology.orgguidetopharmacology.org Furthermore, the activity of recombinant METTL7B was found to be enhanced by the addition of dimyristoyl-sn-glycero-3-PG (DMPG) liposomes, indicating a requirement for membrane reconstitution for optimal enzymatic function. ctdbase.org Glycerol was also found to stabilize recombinant METTL7B in solution. ctdbase.org The differential inhibition by DCMB, affecting METTL7A but not METTL7B, points to distinct regulatory or inhibitory profiles among these related enzymes. metabolomicsworkbench.orgmims.comfishersci.ca

S-Adenosyl-L-Methionine (SAM) as the Methyl Donor

S-Adenosyl-L-Methionine (SAM), also referred to as AdoMet, is the indispensable methyl donor for the S-methylation of captopril and other thiol-containing compounds by TMTs, including METTL7A and METTL7B. wikipedia.orgnih.gov These methyltransferases facilitate the transfer of a methyl group from SAM to the thiol moiety of captopril. wikipedia.org

The product of this methylation reaction, S-adenosyl-L-homocysteine (AdoHcy), functions as a competitive inhibitor of METTL7B activity. nih.gov This competitive inhibition by the reaction product is a common regulatory mechanism in many enzymatic pathways. Further research into the active site of METTL7B has revealed that mutating a conserved aspartate residue (D98A), which is hypothesized to anchor AdoMet into the active site, leads to a complete loss of methylation activity. nih.gov This finding underscores the critical role of SAM and its proper binding in the catalytic mechanism of these enzymes.

Endogenous and Exogenous Modulators of S-Methylation Pathways

The S-methylation pathways, particularly those involving captopril, are subject to modulation by both endogenous and exogenous factors.

Endogenous Modulators: Endogenous thiols, such as glutathione (B108866) and cysteine, have been identified as not being substrates for TMTs, including METTL7B. wikipedia.org This indicates a specificity of these enzymes towards exogenous or certain non-endogenous thiol-containing compounds. As noted, S-adenosyl-L-homocysteine (AdoHcy), the demethylated product of SAM, acts as an endogenous competitive inhibitor of METTL7B, thereby regulating the methylation process. nih.gov

Exogenous Modulators: Exogenous compounds can significantly influence the activity of S-methylation pathways. 2,3-dichloro-α-methylbenzylamine (DCMB) is a known historical inhibitor of TMT activity. wikipedia.org Research has shown that DCMB specifically inhibits METTL7A, but it has no effect on METTL7B activity. wikipedia.org This differential inhibition highlights the distinct characteristics of these two methyltransferases involved in captopril S-methylation.

Gene modulation experiments have provided insights into the direct impact of METTL7A and METTL7B expression on captopril methylation. Knockdown of both METTL7A and METTL7B using specific siRNA in HepG2 cells resulted in a significant reduction in captopril methylation. wikipedia.org Conversely, overexpression of METTL7B in HeLa cells has been shown to directly alter the methylation of captopril. nih.gov

Table 2: Effect of METTL7A and METTL7B Gene Knockdown on Captopril Methylation in HepG2 Cells

Treatment GroupCaptopril Methylation Decrease (Average)Relevant Enzyme(s)
METTL7B-specific siRNASmallest decrease observedMETTL7B
Combined METTL7A- and METTL7B-specific siRNALargest decrease observedMETTL7A and METTL7B
Anti-METTL7B siRNA (HepG2 cells)51% decreaseMETTL7B

Note: Data for "Smallest decrease" and "Largest decrease" are qualitative based on comparison in source wikipedia.org. The 51% decrease is a specific average for METTL7B knockdown.

Furthermore, other drugs containing thiol moieties, such as spironolactone, mertansine, ziprasidone, and the active metabolites of thienopyridine pro-drugs like clopidogrel (B1663587) and prasugrel, are also substrates for TMT. wikipedia.orgnih.gov This broad substrate specificity implies that co-administration of these compounds could potentially modulate the S-methylation of captopril through competitive substrate interactions. It is important to distinguish these enzymes from thiopurine methyltransferase (TPMT), another S-methyltransferase, which specifically methylates thiopurines and does not act on captopril. wikipedia.org

Metabolic Fate and Intermediary Metabolism of S Methylcaptopril in Model Systems

Pathways of S-Methylcaptopril Formation from Captopril (B1668294)

The formation of this compound from captopril primarily occurs through enzymatic methylation reactions, which have been observed both in vitro and in preclinical biological matrices.

In Vitro Enzymatic Methylation Reactions of Captopril

The S-methylation of captopril is catalyzed by S-adenosyl-L-methionine (SAM or AdoMet)-dependent methyltransferases. Historically, this activity was attributed to a putative enzyme known as thiol methyltransferase (TMT), a membrane-associated phase II enzyme with broad substrate specificity for exogenous aliphatic and phenolic thiols ebi.ac.uknih.govbiorxiv.org.

Recent research has identified specific enzymes responsible for this activity. Methyltransferase-like protein 7B (METTL7B) has been demonstrated to catalyze the transfer of a methyl group from SAM to captopril, among other exogenous thiol small molecules, in a time- and concentration-dependent manner livermetabolism.combiorxiv.org. Gene modulation experiments, including knockdown in HepG2 cells and overexpression in HeLa cells, directly altered captopril methylation, confirming METTL7B's role as an alkyl thiol methyltransferase livermetabolism.combiorxiv.org. Furthermore, methyltransferase-like protein 7A (METTL7A), an uncharacterized member of the METTL7 family, also functions as a thiol methyltransferase and can selectively methylate exogenous thiol-containing substrates, including captopril ebi.ac.ukdss.go.th. Both METTL7A and METTL7B are considered to be responsible for most of the microsomal TMT activity ebi.ac.uk.

In human red blood cell (RBC) membranes, a thiol methyltransferase enzyme capable of S-methylation of captopril has been described. Studies determined an apparent Michaelis-Menten (Km) constant of 0.5 mM for captopril and a maximum velocity (Vmax) of 0.391 pmoles this compound (mg protein) min nih.gov. Subcellular localization studies in rat liver suggest that this enzyme is microsomal in origin nih.gov. Captopril thiol methyltransferase activity has also been observed in various rat tissues, with the highest activity noted in the liver, followed by heart, spleen, lung, kidney, and red blood cells nih.gov.

Table 1: Kinetic Parameters of Captopril S-Methylation by Human Erythrocyte Thiol Methyltransferase

ParameterValueUnitReference
Apparent Km0.5mM nih.gov
Vmax0.391pmoles this compound (mg protein) min nih.gov

Observation of this compound in Preclinical Biological Matrices and Excreta

This compound has been identified in various biological matrices following captopril administration. Small amounts of this compound have been detected in both plasma and urine ebi.ac.ukresearchgate.net.

In humans, the formation of this compound has been demonstrated in the urine of patients undergoing chronic captopril therapy. Following a 100 mg oral dose of captopril, excretion values for this compound were found to be 0.66 mg in the 0-3 hour post-dose interval and 0.31 mg in the 3-6 hour post-dose interval researchgate.net.

In rats, the tissue distribution of this compound has been studied following a single 10 mg/kg oral dose of captopril. This compound was present at 30 minutes post-dose in all examined tissues. The highest levels were observed in the liver and kidney (1.05 micrograms/g), followed by plasma, lung, heart, spleen, and blood cells nih.gov.

Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed for the simultaneous measurement of captopril, its disulfide dimer, this compound, and this compound sulfone in urine or plasma, enabling detection at low concentrations (e.g., 10 ng/ml for this compound) ebi.ac.uknih.govresearchgate.net.

Table 2: Urinary Excretion of this compound in Humans Following a 100 mg Oral Captopril Dose

Time Interval (h)This compound Excretion (mg)Reference
0-30.66 researchgate.net
3-60.31 researchgate.net

Further Biotransformation and Subsequent Metabolites of this compound

The biotransformation of this compound beyond its initial formation from captopril is less extensively characterized in the available literature.

Characterization of Downstream Metabolic Products

While analytical methods, such as GC-MS, have been described for the measurement of this compound sulfone, suggesting its potential as a metabolite ebi.ac.uknih.govresearchgate.net, studies in both human and rat urine have reported that a possible sulfone oxidation product of this compound was not detected ebi.ac.uknih.govdss.go.thresearchgate.net. This indicates that if this compound sulfone is formed, its presence in the urine of these model systems may be negligible or below the detection limits in those specific studies. Other specific downstream metabolic products of this compound are not clearly characterized in the provided research findings.

Elucidation of Enzymatic Reactions Leading to Further Metabolites

The specific enzymatic reactions and the enzymes responsible for the further biotransformation of this compound (e.g., its potential oxidation to a sulfone) are not extensively elucidated in the available information. General xenobiotic metabolism involves Phase I reactions (e.g., oxidation by cytochrome P450 enzymes, flavin-containing monooxygenases) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid or sulfate) longdom.orgmdpi.comopenaccessjournals.comlongdom.orgnih.govmdpi.com. However, direct evidence linking these specific enzymatic systems to the downstream metabolism of this compound itself is not detailed in the provided context.

Mechanistic Biochemical and Molecular Investigations

S-Methylcaptopril as a Probe for Thiol Methyltransferase Activity Studies

This compound serves as a valuable probe in studying the activity of thiol methyltransferases (TMTs), a class of enzymes responsible for the S-methylation of various thiol-containing compounds. Research has demonstrated the presence of a methyltransferase enzyme in human red blood cells (RBCs) capable of S-methylation of captopril (B1668294). This enzyme exhibits an apparent Michaelis-Menten (Km) constant for captopril of 0.5 mM and a maximum velocity (Vmax) of 0.391 pmoles this compound (mg protein)-1 min-1. Interestingly, this compound has been observed to inhibit its own formation with a Ki value of 5.81 mM. nih.gov

Thiol methyltransferase activity, using captopril as a substrate, has been identified across various rat tissues, with the highest activity observed in the liver, followed by heart, spleen, lung, and kidney, and significantly lower activity in rat RBCs. Subcellular localization studies in rat liver suggest that this enzyme is microsomal in origin. This tissue distribution pattern differs from that observed with other thiol substrates, indicating the potential existence of multiple forms of thiol methyltransferase enzymes in tissues. nih.gov

More recently, methyltransferase-like protein 7B (METTL7B), also known as thiol S-methyltransferase TMT1B, has been identified as an alkyl thiol methyltransferase that efficiently methylates captopril. researchgate.netbiorxiv.orgnih.govuniprot.orgthermofisher.com Studies involving METTL7B gene modulation in cell cultures (HepG2 and HeLa cells) directly impact the methylation of captopril, confirming its role as a marker reaction for alkyl thiol methyltransferase activity. biorxiv.orgnih.gov Recombinantly expressed and purified METTL7B has been shown to methylate captopril in a time- and concentration-dependent manner, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. biorxiv.orgnih.gov The activity of METTL7B is competitively inhibited by S-adenosyl-L-homocysteine (AdoHcy), a typical characteristic of SAM-dependent small molecule methyltransferases. nih.gov Furthermore, a mutation of a conserved aspartate residue (D98A) within METTL7B, crucial for anchoring AdoMet in the active site, abolishes its methylation activity. nih.gov

The following table summarizes key kinetic parameters related to captopril S-methylation:

Enzyme/SystemSubstrateKm (mM)Vmax (pmoles this compound (mg protein)-1 min-1)Ki (mM) for this compound
Human Erythrocytes (Thiol Methyltransferase)Captopril0.5 nih.gov0.391 nih.gov5.81 (self-inhibition) nih.gov

Impact of this compound on Endogenous Biochemical Pathways in Model Systems

The presence of a thiol group in captopril, and by extension its S-methylated derivative, suggests potential interactions with other thiol-containing biomolecules and a role in modulating cellular redox state. Thiol-containing compounds are known to be highly reactive and can influence the oxidation-reduction balance within cells. mdpi.com While captopril itself, due to its free sulfhydryl group, can interact with copper to generate hydrogen peroxide, leading to potential toxicity to neutrophilic progenitor cells, the S-methylation to form this compound alters this reactive thiol. nih.gov

S-methylation of thiols is generally considered a biotransformation pathway that reduces thiol reactivity and potential toxicity. nih.govresearchgate.net The methylation of captopril by enzymes like METTL7B suggests a metabolic fate that could influence its interaction with endogenous thiol systems. biorxiv.orgnih.gov Unlike captopril, which can form disulfide bonds, this compound's sulfur atom is methylated, preventing it from readily participating in such reactions. This modification could alter its ability to modulate protein S-thiolation, a post-translational modification involving the formation of mixed disulfides between cysteine residues and low molecular weight thiols like glutathione (B108866), which plays a crucial role in protecting proteins from oxidative damage and in redox signaling. mdpi.com

The broader context of thiol methylation, as exemplified by the activity of METTL7B on various alkyl thiols, including hydrogen sulfide, suggests that this compound's formation is part of a detoxification or metabolic pathway for xenobiotic thiols. biorxiv.orgnih.gov By being methylated, this compound is less likely to directly engage in the redox cycling or disulfide bond formation that its parent compound, captopril, might.

While captopril is a well-established inhibitor of angiotensin-converting enzyme (ACE), the direct modulation of other specific enzyme activities by this compound is a distinct area of investigation. As noted in Section 4.1, this compound has been shown to inhibit its own formation by captopril thiol methyltransferase, indicating a feedback inhibition mechanism on this specific methylation enzyme. nih.gov This suggests that this compound can act as a product inhibitor for the enzyme responsible for its synthesis. nih.gov

Beyond its role in inhibiting its own formation, the literature primarily highlights this compound as a product of enzymatic methylation rather than a direct modulator of other enzyme activities in the same way captopril inhibits ACE. The focus of research often revolves around its formation as a metabolite and its utility as a probe for methyltransferase activity. nih.govresearchgate.netbiorxiv.orgnih.gov

Interaction with Thiol-Containing Biomolecules and Redox State Modulation

Structure-Activity Relationship (SAR) Studies for Methylation Substrates and Inhibitors

Structure-Activity Relationship (SAR) studies involving this compound primarily focus on understanding the structural features that govern its recognition as a substrate by thiol methyltransferases and, in some cases, its inhibitory properties. The key structural difference between captopril and this compound is the methylation of the sulfhydryl group (-SH) to a thioether (-SCH3). This modification is central to its identity as an S-methylated metabolite.

For a compound to be a substrate for thiol methyltransferases like METTL7B, it generally requires an easily accessible aliphatic thiol functional group. biorxiv.org Captopril, with its free sulfhydryl group, fits this criterion, making it a suitable substrate for S-methylation. biorxiv.orgnih.gov The enzymatic methylation process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the thiol group of captopril, forming this compound. biorxiv.orgnih.govuniprot.org

In terms of inhibition, the observation that this compound inhibits its own formation by captopril thiol methyltransferase nih.gov suggests that the S-methylated structure can bind to the enzyme's active site, or an allosteric site, in a way that impedes further methylation of captopril. This type of product inhibition can be a common regulatory mechanism in enzymatic pathways. byjus.comlecturio.com

The SAR for methyltransferase substrates often emphasizes the accessibility and chemical environment of the thiol group. Compounds with hindered or less reactive thiol groups might be poor substrates. Conversely, the SAR for inhibitors would involve structures that can effectively compete with the natural substrate (captopril) for binding to the methyltransferase or induce conformational changes that reduce enzyme activity. The specific Ki value for this compound's self-inhibition (5.81 mM) provides a quantitative measure of its affinity as an inhibitor of its own formation. nih.gov

The identification of METTL7A and METTL7B as the enzymes responsible for microsomal alkyl thiol methyltransferase activity further refines the SAR understanding. biorxiv.orgresearchgate.netnih.gov These enzymes exhibit broad substrate specificity for aliphatic thiols, including drugs like captopril. biorxiv.orgresearchgate.net The differential inhibition of METTL7A by DCMB, while METTL7B remains unaffected, highlights that even within the same enzyme family, subtle structural differences in the enzyme or the inhibitor can lead to distinct SAR profiles. biorxiv.orgnih.gov This suggests that future SAR studies could explore modifications to the this compound structure to develop more potent or selective inhibitors of specific thiol methyltransferases.

Advanced Analytical Methodologies for S Methylcaptopril Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques provide the necessary separation power to isolate S-Methylcaptopril from interfering substances, while mass spectrometry offers high sensitivity and specificity for its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling, particularly for small molecular weight compounds that can be volatilized or converted into volatile derivatives researchgate.net. A combined GC-MS procedure has been developed for the simultaneous measurement of captopril (B1668294), this compound, and this compound sulfone in plasma and urine. This method typically involves the derivatization of these compounds into hexafluoroisopropyl esters, allowing for their chromatography using conventional gas chromatography with a temperature-programmed run. Quantification is achieved using selected-ion monitoring (SIM) techniques.

The detection limits for this compound using this GC-MS method can be as low as 10 ng/ml in both urine and plasma. The reproducibility of such methods is generally satisfactory for both within-assay and inter-assay analyses. GC-MS offers high resolution and high-sensitivity detection, enabling the identification of compounds through their characteristic mass spectra obtained via electron ionization (EI). For polar compounds like this compound, derivatization, such as trimethylsilylation, is often a mandatory step to enhance volatility and suitability for GC analysis researchgate.net. While GC-MS is robust, challenges such as sample-dependent matrix effects can influence accurate quantification, particularly for compounds like carbohydrates and organic acids, though these effects can be mitigated at higher concentrations or with optimized injection liner geometry.

Table 1: GC-MS Detection Limits for Captopril and Metabolites

CompoundMatrixDetection Limit (ng/ml)
CaptoprilUrine or Plasma1
This compoundUrine or Plasma10
Captopril disulfide dimerUrine or Plasma25

Data derived from.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a method of choice for bioanalysis due to its high sensitivity, selectivity, quantitative accuracy, and reliability. LC-MS/MS has been specifically utilized for measuring captopril methylation, which includes the formation of this compound. This technique is particularly effective for the identification and quantification of specific metabolites and for analyzing cellular metabolism comprehensively.

LC-MS/MS can achieve rapid and quantitative separation of compounds from complex mixtures. In quantitative bioanalysis, internal standards, especially stable-isotopically labeled (SIL) internal standards, are crucial for compensating for variability in analyte response, including inconsistencies in sample preparation, injection volume, and matrix effects. LC-MS/MS-based approaches are versatile, allowing for simultaneous coverage of multiple metabolic pathways, and are applicable for quantitative, stable isotope-based metabolic flux experiments, extending their utility beyond steady-state metabolite measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling

Sample Preparation and Derivatization Strategies for Enhanced Detection in Biological Samples

Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex biological matrices such as plasma or urine. The goal is to isolate the analyte from interfering matrix components and, if necessary, to modify it for improved chromatographic behavior and detection.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, a detailed protocol for GC-MS-based metabolomics involves sequential solvent extraction of plasma/serum samples using mixtures of acetonitrile, isopropanol, and water.

Derivatization plays a crucial role, particularly for GC-MS analysis, by converting polar and non-volatile compounds into more volatile derivatives suitable for gas chromatography researchgate.net. For this compound and related thiols, derivatization to hexafluoroisopropyl esters has been employed for GC-MS analysis. Another approach for captopril, which could be relevant for this compound, involves derivatization with pentafluorobenzyl bromide to yield a derivative with suitable chromatographic properties for GC. Trimethylsilylation (using reagents like MSTFA) is a frequently used derivatization technique for GC analysis of metabolites, including those in biological samples, to increase their volatility researchgate.net.

Beyond GC, derivatization can also be performed for LC-MS to enhance detection by making small molecules larger or by introducing UV- or fluorescence-active moieties. In situ derivatization techniques can be integrated into the sample preparation process to directly derivatize target analytes within their native biological matrices, potentially reducing the number of preparation steps and enhancing stability, chromatographic separation, selectivity, and ionization efficiency.

Isotopic Labeling Techniques in Metabolic Pathway Elucidation

Isotopic labeling techniques are invaluable for elucidating metabolic pathways and understanding metabolic fluxes, providing insights into the dynamic processes involving this compound and its related compounds. These techniques involve introducing isotopically enriched precursors into a biological system and then tracking the incorporation of these labels into downstream metabolites using mass spectrometry.

Computational and Theoretical Studies of S Methylcaptopril

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to investigate the intricate details of enzyme-ligand interactions at an atomistic level. These methods provide insights into binding affinity, conformational changes, and the dynamics of enzyme-substrate complexes. For compounds like S-Methylcaptopril, which is formed metabolically, understanding its interaction with methyltransferases or other enzymes involved in its biotransformation is crucial.

MD simulations can clarify the mechanisms of substrate binding, including the roles of specific amino acid residues in the active site, hydrogen bonds, salt bridges, and electrostatic interactions. For instance, MD has been used to study how substrates bind to enzyme active sites, revealing the precise arrangements required for reaction initiation and identifying catalytically active conformations. While specific detailed molecular modeling or MD simulation studies focusing solely on this compound's enzyme-substrate interactions were not identified in the provided search results, these techniques are broadly applicable to understanding how the compound might interact with enzymes responsible for its formation or further metabolism. For example, they could explore the binding of captopril (B1668294) to a methyltransferase enzyme leading to this compound, or the subsequent interactions of this compound with other proteins.

Quantum Chemical Calculations for Reaction Mechanism Elucidation of Thiol Methylation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving thiol groups. The formation of this compound from captopril involves a thiol methylation reaction. DFT calculations can be employed to determine activation energies and transition states, providing a mechanistic understanding of how the thiol group of captopril becomes methylated.

Such calculations can model the nucleophilic attack and proton transfer steps involved in enzymatic reactions, as demonstrated in studies investigating the demethylation of methylmercury (B97897) by the enzyme MerB, where cysteine thiolates play a key role. Although specific quantum chemical studies directly elucidating the thiol methylation mechanism leading to this compound were not detailed in the provided search results, this computational approach is well-suited for investigating the energetics and pathways of such biotransformation reactions. This involves calculating pKa values and solvation free energies, which are critical for understanding the reactivity of functional groups like thiols in aqueous environments.

Prediction of this compound's Reactivity and Interactions with Biological Targets

Computational methods are increasingly used to predict the reactivity of compounds and their potential interactions with biological targets. This includes assessing binding affinities and the stability of ligand-protein complexes. This compound is a metabolite found in various tissues, including the liver and kidney, after captopril administration.

Cheminformatics and Data Mining for Comparative Biotransformation Analysis

Cheminformatics and data mining techniques are vital for analyzing large datasets of chemical structures, physicochemical properties, and biological activities, including those related to biotransformation. These methods facilitate the understanding of chemical fate and activity within biological systems. This compound is a known sulfur-conjugated metabolite of captopril, and its presence alongside other metabolites like captopril disulfide dimer has been detected in plasma and urine nih.govwikipedia.org.

A comparative biotransformation analysis using cheminformatics could involve:

Structural Feature Analysis: Identifying common structural motifs or substructures between captopril and its metabolites (e.g., this compound, captopril disulfide dimer, this compound sulfone) and correlating them with their formation pathways nih.govwikipedia.org.

Property Prediction: Predicting changes in physicochemical properties (e.g., lipophilicity, solubility) upon methylation or disulfide formation, which can influence tissue distribution and excretion patterns. For example, studies have shown the tissue distribution of this compound in rats, with highest levels in liver and kidney.

Metabolic Pathway Mapping: Utilizing databases and algorithms to map the complete metabolic cascade of captopril, identifying the enzymes involved in each step, including the methylation leading to this compound nih.gov.

Structure-Activity Relationship (SAR) Studies: Analyzing the structural characteristics associated with the biological activity or inactivity of captopril versus its metabolites, such as this compound, to understand how biotransformation impacts pharmacological profiles.

While the provided search results confirm this compound as a metabolite and mention the general utility of cheminformatics for chemical information and fate, specific detailed research findings on a comparative biotransformation analysis of this compound using cheminformatics and data mining were not explicitly provided. However, the framework exists for such studies to gain a deeper understanding of its metabolic fate and potential implications.

Synthetic Approaches to S Methylcaptopril and Analogs for Research Purposes

Laboratory Synthesis of S-Methylcaptopril for In Vitro and Preclinical Studies

This compound is recognized as a metabolite of Captopril (B1668294), formed through the S-methylation of Captopril's sulfhydryl group biorxiv.orgscribd.comresearchgate.netresearchgate.netresearchhub.comcnjournals.comresearchgate.net. This metabolic conversion is catalyzed by thiol methyltransferase (TMT), an enzyme found in various tissues, including human red blood cells and rat liver, where it is primarily localized in the microsomes researchgate.net. More recent research has identified methyltransferase-like protein 7B (METTL7B) as an alkyl thiol-methyltransferase responsible for this activity, exhibiting biochemical properties and substrate specificity similar to TMT researchgate.net.

For laboratory synthesis aiming to produce this compound for in vitro and preclinical studies, two primary strategies can be considered:

Enzymatic Synthesis: Given its natural formation via thiol methyltransferase (TMT/METTL7B), an enzymatic approach using recombinant TMT or METTL7B with Captopril and the methyl donor S-Adenosylmethionine (SAM) can be employed. This method offers high specificity and stereoselectivity, mimicking the biological pathway. The reaction typically involves incubating Captopril with the enzyme and SAM under optimized buffer conditions, followed by purification of the this compound product. This approach is particularly valuable for generating the biologically relevant stereoisomer.

Chemical Methylation of Captopril: While specific detailed chemical synthesis protocols for this compound are not widely published in general literature, the S-methylation of thiols is a common reaction in organic chemistry. Captopril possesses a free thiol group, which can be chemically methylated using various methylating agents. Common methylating agents for thiols include methyl halides (e.g., methyl iodide, methyl bromide) or methyl triflates in the presence of a base to deprotonate the thiol. The general reaction involves a nucleophilic attack of the thiolate anion on the electrophilic methyl group. Control over stereochemistry, if relevant for specific research applications, would be a critical consideration and might require chiral auxiliaries or resolution steps. The product would then need to be purified to high purity for research applications, often involving chromatographic techniques.

Design and Synthesis of Isotopic Labeled this compound for Mechanistic Investigations

Isotopic labeling is a powerful tool for mechanistic investigations, enabling researchers to trace the fate of specific atoms within a molecule during biochemical reactions or metabolic pathways. For this compound, isotopic labeling typically involves incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the methyl group or the Captopril backbone.

Deuterium Labeling (e.g., this compound-d₃): The synthesis of deuterated this compound, such as this compound-d₃ (where the methyl group is fully deuterated), is crucial for studies involving kinetic isotope effects or for use as an internal standard in quantitative mass spectrometry (LC-MS/MS) biorxiv.orgresearchgate.net. This can be achieved by using a deuterated methyl donor, such as [methyl-d₃]-S-Adenosylmethionine ([methyl-d₃]-SAM) in enzymatic methylation reactions. Alternatively, in a chemical synthesis route, deuterated methylating agents like methyl iodide-d₃ (CD₃I) or methyl triflate-d₃ (CD₃OTf) would be employed to introduce the deuterated methyl group onto the thiol of Captopril. General methods for synthesizing deuterated organic molecules often involve hydrogen/deuterium exchange reactions or the use of commercially available deuterated precursors.

Carbon-13 Labeling (e.g., this compound-¹³CH₃): Incorporating ¹³C into the methyl group (this compound-¹³CH₃) allows for detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This type of labeling is particularly useful for tracking the methyl group's transfer and its interactions within enzyme active sites. Similar to deuterium labeling, this can be achieved enzymatically using [methyl-¹³C]-S-Adenosylmethionine ([methyl-¹³C]-SAM) or chemically using ¹³C-labeled methylating agents (e.g., ¹³CH₃I). The synthesis of ¹³C-labeled compounds often relies on incorporating readily available ¹³C-enriched precursors into the synthetic pathway.

The choice of labeling strategy depends on the specific mechanistic question being addressed. For instance, deuterium labeling can reveal rate-limiting steps or bond cleavage events, while ¹³C labeling is excellent for structural elucidation and tracking carbon atom rearrangements.

Exploration of Structural Analogs to Elucidate Methyltransferase Selectivity and Substrate Scope

To understand the selectivity and substrate scope of methyltransferases like TMT/METTL7B that act on Captopril, researchers synthesize and study structural analogs of Captopril or this compound. These analogs typically involve systematic modifications to the Captopril structure, particularly around the thiol moiety, the pyrrolidine (B122466) ring, or the side chain.

Modifications to the Thiol Group: Since S-methylation occurs at the thiol, altering the chemical environment or accessibility of this group is a primary strategy. This could involve synthesizing Captopril derivatives where the thiol is replaced by other sulfur-containing functionalities (e.g., disulfides, thioethers with different alkyl chains) or by groups with similar electronic properties but different steric demands. For example, studies on Captopril analogs for other enzyme inhibitions have shown that replacing the thiol group can significantly alter activity researchgate.net.

Modifications to the Pyrrolidine Ring and Side Chain: Changes to the pyrrolidine ring (e.g., substituting with pipecolic acid or other cyclic amines) or the methyl-propanoyl side chain (e.g., varying the length, branching, or introducing different substituents) can impact how the molecule interacts with the enzyme's binding pocket. These modifications can reveal the enzyme's tolerance for structural variations and the importance of specific recognition elements beyond the thiol group itself. For instance, captopril analogs have been synthesized with modifications to the proline ring to improve activity or avoid side effects.

Methyltransferase Substrate Profiling: By synthesizing a library of such Captopril analogs and testing their efficiency as substrates for TMT/METTL7B (e.g., measuring kinetic parameters like Kₘ and Vmax), researchers can build a comprehensive structure-activity relationship (SAR) profile for the enzyme. This helps to elucidate the key structural features of the substrate that are critical for enzyme recognition, binding, and catalytic efficiency, thereby defining the methyltransferase's selectivity and substrate scope. Such studies are essential for understanding drug metabolism and designing more targeted therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing S-Methylcaptopril?

  • Methodological Answer : Synthesis of this compound should follow established protocols for ACE inhibitor derivatives, with modifications to incorporate the methylthiol group. Detailed procedures must include:

  • Reaction conditions : Temperature, solvent systems, and stoichiometric ratios for the methylation of captopril precursors .
  • Characterization : Use high-resolution NMR (¹H/¹³C) and LC-MS to confirm structural integrity. Purity must be validated via HPLC (≥95%) with UV detection at 210–220 nm .
  • Documentation : Provide spectral data and chromatograms in supplementary materials, adhering to journal guidelines for reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s ACE inhibition activity?

  • Methodological Answer :

  • Enzyme kinetics : Use recombinant human ACE in fluorometric assays (e.g., Hippuryl-Histidyl-Leu substrate) to measure IC50 values. Include positive controls (e.g., unmodified captopril) and triplicate runs to ensure statistical validity .
  • Data normalization : Express inhibition as a percentage of control activity, with error bars representing SEM. Report Hill coefficients for dose-response curves .
  • Validation : Compare results with prior captopril studies to contextualize this compound’s potency .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic stability be resolved?

  • Methodological Answer :

  • Controlled experiments : Replicate studies under standardized conditions (pH, temperature, plasma matrices) to isolate degradation pathways. Use LC-MS/MS to quantify metabolites and identify oxidation or hydrolysis products .
  • Cross-lab validation : Collaborate with independent labs to verify findings, addressing potential variability in assay protocols or instrumentation .
  • Meta-analysis : Systematically review literature to identify trends (e.g., pH-dependent instability) and propose unified degradation mechanisms .

Q. What computational strategies are effective for modeling this compound’s binding affinity to ACE isoforms?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions between this compound and ACE active sites. Validate models with crystallographic data (e.g., PDB IDs for ACE-ligand complexes) .
  • Free-energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding energies, comparing results with experimental IC50 values .
  • Dynamic simulations : Conduct MD simulations (≥100 ns) to assess conformational stability and identify critical residues (e.g., Zn<sup>2+</sup>-coordinating motifs) influencing binding .

Q. How should researchers address discrepancies in reported toxicological profiles of this compound?

  • Methodological Answer :

  • Dose-response re-evaluation : Perform in vivo studies (rodent models) with graded doses, monitoring renal and hepatic biomarkers (e.g., ALT, creatinine). Use ANOVA to compare toxicity thresholds across studies .
  • Mechanistic studies : Investigate off-target effects (e.g., glutathione depletion via methylthiol metabolism) using metabolomics and pathway analysis .
  • Ethical rigor : Adhere to ARRIVE guidelines for animal research and disclose all adverse events in publications .

Data Presentation & Reproducibility

Q. What are best practices for reporting this compound’s physicochemical properties in manuscripts?

  • Methodological Answer :

  • Standardized metrics : Include logP (octanol-water), pKa, and aqueous solubility (mg/mL) measured via shake-flask method .
  • Spectral appendices : Provide raw NMR, IR, and MS data in supplementary files, annotated with peak assignments .
  • Ethical compliance : Disclose synthetic yields, failed attempts, and purification challenges to aid reproducibility .

Q. How can researchers optimize figures to illustrate this compound’s structure-activity relationships?

  • Methodological Answer :

  • Minimalist design : Use ChemDraw for 2D structures and PyMOL for 3D binding poses. Limit schemes to 2–3 panels, avoiding overcrowding .
  • Color coding : Differentiate functional groups (e.g., methylthiol vs. carboxyl) with contrasting hues for clarity .
  • Data accessibility : Deposit crystallographic or computational models in public repositories (e.g., Zenodo) with persistent identifiers .

Literature & Collaboration

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

  • Methodological Answer :

  • Database searches : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "this compound AND ACE inhibition NOT commercial"). Filter by publication date (last 10 years) and study type (in vitro/in vivo) .
  • Citation chaining : Track references from seminal papers (e.g., captopril derivatization studies) to identify niche this compound publications .
  • Collaborative tools : Share Zotero/Mendeley libraries with co-authors to synchronize annotations and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methylcaptopril
Reactant of Route 2
S-Methylcaptopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.